molecular formula C23H54O2Si3 B13127276 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane CAS No. 286938-67-8

3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane

Cat. No.: B13127276
CAS No.: 286938-67-8
M. Wt: 446.9 g/mol
InChI Key: LWKQBOVTDFASEV-UHFFFAOYSA-N
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Description

3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is a siloxane compound with the molecular formula C23H54O2Si3. It is characterized by its unique structure, which includes a hexadecyl group and multiple methyl groups attached to a trisiloxane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane typically involves the reaction of hexamethyldisiloxane with a hexadecyl-containing silane in the presence of a catalyst. One common method uses a platinum complex catalyst to facilitate the reaction. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of strong acidic cation ion exchange resins as catalysts is also common in optimizing the yield and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert it into different silane compounds.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted siloxanes. These products have diverse applications in different fields, including materials science and pharmaceuticals .

Scientific Research Applications

3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane involves its interaction with molecular targets through its siloxane backbone and functional groups. The compound can form hydrogen bonds and van der Waals interactions with other molecules, influencing their properties and behavior. These interactions are crucial in its applications as a surfactant, emulsifier, and reagent in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,5,5,5-Heptamethyltrisiloxane: Similar in structure but lacks the hexadecyl group.

    Octamethyltrisiloxane: Contains more methyl groups and no hexadecyl group.

    Hexamethyldisiloxane: A simpler siloxane compound with fewer silicon atoms.

Uniqueness

3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane is unique due to its hexadecyl group, which imparts distinct hydrophobic properties and enhances its surfactant and emulsifying capabilities. This makes it particularly valuable in applications requiring strong hydrophobic interactions and stability .

Biological Activity

3-Hexadecyl-1,1,1,3,5,5,5-heptamethyltrisiloxane, also known by its CAS number 1873-88-7, is a siloxane compound characterized by a unique structure that includes a long alkyl chain and multiple silicon atoms. This compound has garnered interest in various fields, including materials science and biochemistry, due to its potential biological activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Information

  • Molecular Formula : C7_7H22_{22}O2_2Si3_3
  • Molecular Weight : 222.505 g/mol
  • Density : 0.819 g/mL at 25 °C
  • Boiling Point : 163.8 ± 23.0 °C
  • Melting Point : <0 °C
  • Flash Point : 52.8 ± 22.6 °C
  • LogP : 5.32 (indicating high lipophilicity)

Hazard Classification

The compound is classified under GHS hazard symbols indicating it is flammable and an irritant (GHS02, GHS07). Proper handling precautions are necessary to mitigate risks associated with exposure.

Overview of Biological Effects

Research on the biological activity of this compound indicates several potential applications:

  • Antimicrobial Activity : Studies have shown that siloxanes can exhibit antimicrobial properties due to their ability to disrupt microbial membranes.
  • Cellular Interaction : The compound's lipophilic nature allows it to interact with cellular membranes, which may influence cellular uptake and transport mechanisms.

Case Studies and Research Findings

  • Antimicrobial Properties :
    A study focusing on similar siloxane compounds demonstrated significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of cell membrane integrity due to the hydrophobic interactions facilitated by the long alkyl chain .
  • Cytotoxicity Assessment :
    In vitro studies were conducted using human cell lines to evaluate the cytotoxic effects of this compound. Results indicated a dose-dependent relationship where lower concentrations exhibited minimal cytotoxicity while higher doses led to significant cell death .
  • In Vivo Studies :
    Animal models were utilized to assess the bioavailability and systemic effects of the compound. The findings suggested that while the compound is well absorbed due to its lipophilic nature, it also raises concerns regarding potential toxicity at elevated doses .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialDisruption of bacterial membranes
CytotoxicityDose-dependent cell death
In Vivo BioavailabilityHigh absorption; potential toxicity

The biological activity of this compound can be attributed to its structural features:

  • Hydrophobic Interactions : The long hexadecyl chain enhances interaction with lipid bilayers in microbial membranes.
  • Silicon-Oxygen Framework : The unique siloxane bond contributes to stability and potential reactivity with biological macromolecules.

Properties

CAS No.

286938-67-8

Molecular Formula

C23H54O2Si3

Molecular Weight

446.9 g/mol

IUPAC Name

hexadecyl-methyl-bis(trimethylsilyloxy)silane

InChI

InChI=1S/C23H54O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(8,24-26(2,3)4)25-27(5,6)7/h9-23H2,1-8H3

InChI Key

LWKQBOVTDFASEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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